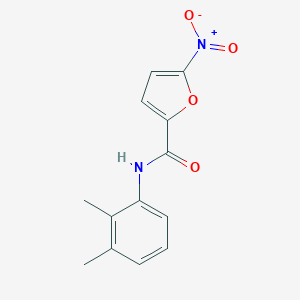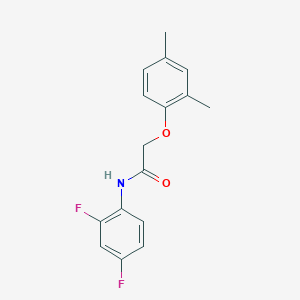
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide, also known as DMNFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMNFA is a member of the nitrofuran family of compounds, which have been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. In cancer cells, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In infectious disease, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of key enzymes involved in cell wall synthesis and protein synthesis. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate the activity of ion channels and receptors involved in synaptic transmission.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to possess a wide range of biochemical and physiological effects. In cancer cells, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to induce apoptosis and inhibit angiogenesis, which are key processes involved in tumor growth and metastasis. In infectious disease, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of bacterial and fungal pathogens, which can lead to the development of new antimicrobial agents. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate neuronal activity and possess neuroprotective properties, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide also has some limitations, including its potential toxicity and the need for further studies on its safety and efficacy.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide, including the development of new analogs with improved biological activity and the investigation of its potential applications in other areas of scientific research. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide and to determine its safety and efficacy for use in humans.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylphenylamine with 5-nitrofurfural in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide. This synthesis method has been optimized to produce N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide in high yields and with high purity.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, infectious disease research, and neuroscience. In cancer research, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In infectious disease research, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to possess antimicrobial activity against a variety of bacterial and fungal pathogens. In neuroscience, N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide has been shown to modulate neuronal activity and possess neuroprotective properties.
Propiedades
Fórmula molecular |
C13H12N2O4 |
|---|---|
Peso molecular |
260.24 g/mol |
Nombre IUPAC |
N-(2,3-dimethylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H12N2O4/c1-8-4-3-5-10(9(8)2)14-13(16)11-6-7-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Clave InChI |
BVPFTFLSOWTNMX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B251829.png)
![3,5-diethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B251830.png)
![N-[4-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B251832.png)
![N-{2-methyl-4-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251834.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B251843.png)
![N-{2-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B251844.png)

![Ethyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B251846.png)